molecular formula C26H22F2N4O3 B2483411 N-(2,4-difluorophenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251689-31-2

N-(2,4-difluorophenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No. B2483411
CAS RN: 1251689-31-2
M. Wt: 476.484
InChI Key: AAEYAFMIRQHTTB-UHFFFAOYSA-N
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Description

The compound of interest, due to its complex structure, involves intricate synthetic routes and has significant potential for various scientific applications. Its structure suggests it could be pivotal in the fields of medicinal chemistry and material science due to the presence of imidazole, carboxamide, and difluorophenyl functional groups.

Synthesis Analysis

The synthesis of similar imidazole derivatives involves multi-step reactions, often starting with the condensation of appropriate benzaldehydes and amino compounds, followed by cyclization and functional group transformations. For instance, the one-pot reductive cyclization method using sodium dithionite as a reductive cyclizing agent in DMSO solvent is a common approach for synthesizing complex imidazole derivatives (Bhaskar et al., 2019).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized using various spectroscopic methods like IR, NMR (1H and 13C), and mass spectrometry. X-ray crystallography provides detailed insight into the crystalline structure and molecular geometry. For example, derivatives of imidazole have been analyzed to determine their conformation and interaction within the crystal lattice, indicating the potential for diverse chemical reactivity and interaction capabilities (Demir et al., 2015).

properties

IUPAC Name

N-(2,4-difluorophenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N4O3/c1-35-21-9-4-17(5-10-21)12-25(33)30-20-7-2-18(3-8-20)14-32-15-24(29-16-32)26(34)31-23-11-6-19(27)13-22(23)28/h2-11,13,15-16H,12,14H2,1H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEYAFMIRQHTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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